REACTION_SMILES
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[CH3:21][C:22](=[O:23])[OH:24].[CH3:25][CH2:26][OH:27].[Na+:19].[O:1]=[c:2]1[o:3][c:4]2[c:5]([nH:6]1)[cH:7][cH:8][c:9]([CH:11]([C:12](=[O:13])[O:14][CH2:15][CH3:16])[CH3:17])[cH:10]2.[OH-:18].[OH2:20]>>[O:1]=[c:2]1[o:3][c:4]2[c:5]([nH:6]1)[cH:7][cH:8][c:9]([CH:11]([C:12](=[O:13])[OH:14])[CH3:17])[cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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CCOC(=O)C(C)c1ccc2[nH]c(=O)oc2c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)c1ccc2[nH]c(=O)oc2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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CC(C(=O)O)c1ccc2[nH]c(=O)oc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |